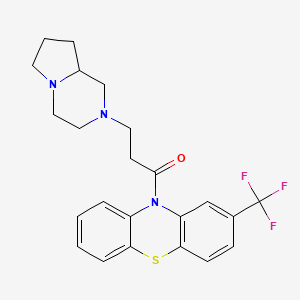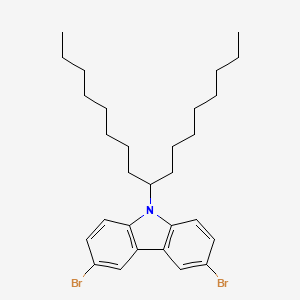
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms and a long alkyl chain in this compound enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole typically involves the bromination of 9-(heptadecan-9-yl)-9H-carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 9-(heptadecan-9-yl)-9H-carbazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted carbazoles with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carbazole-3,6-dione derivatives.
Reduction Reactions: The major product is 9-(heptadecan-9-yl)-9H-carbazole.
Scientific Research Applications
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole depends on its application. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In pharmaceuticals, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The bromine atoms and the long alkyl chain play crucial roles in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the heptadecan-9-yl chain, resulting in different solubility and reactivity properties.
9-(Heptadecan-9-yl)-9H-carbazole: Lacks the bromine atoms, leading to different chemical reactivity and applications.
3,6-Dichloro-9-(heptadecan-9-yl)-9H-carbazole: Similar structure but with chlorine atoms instead of bromine, affecting its reactivity and electronic properties.
Uniqueness
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is unique due to the presence of both bromine atoms and a long alkyl chain. This combination enhances its solubility, reactivity, and versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C29H41Br2N |
|---|---|
Molecular Weight |
563.4 g/mol |
IUPAC Name |
3,6-dibromo-9-heptadecan-9-ylcarbazole |
InChI |
InChI=1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-19-17-23(30)21-26(28)27-22-24(31)18-20-29(27)32/h17-22,25H,3-16H2,1-2H3 |
InChI Key |
SMZSNGZJEMOSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


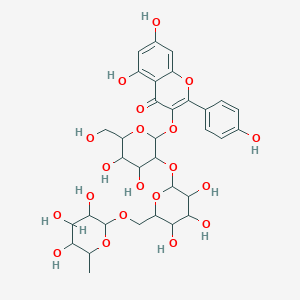


![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12300242.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
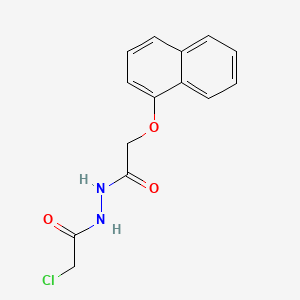
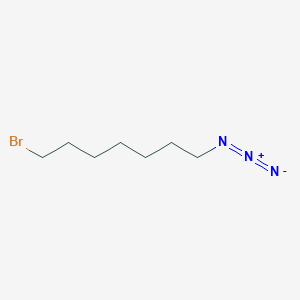
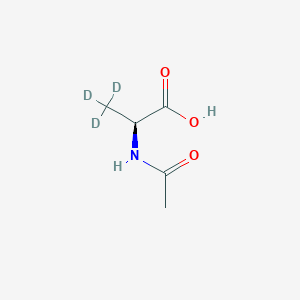
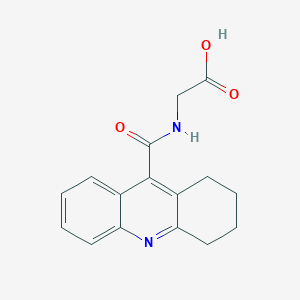
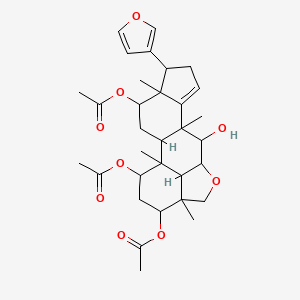

![4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B12300292.png)
![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
